molecular formula C16H8N2O2 B11046238 Benzo[b]phenazine-6,11-dione

Benzo[b]phenazine-6,11-dione

Cat. No.: B11046238
M. Wt: 260.25 g/mol
InChI Key: QDORCAFTCNTEPU-UHFFFAOYSA-N
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Description

Benzo[b]phenazine-6,11-dione (C₁₆H₈N₂O₂, MW: 260.25 g/mol) is a π-conjugated N-heterocyclic quinone compound valued in biomedical and energy storage research for its unique redox-active structure . In antitumor research, its planar tetracyclic ring system and hydrogen-bonding capabilities allow it to interact with DNA via intercalation, a mechanism studied for potential topoisomerase inhibition . Some synthetic derivatives of this core structure have demonstrated potent cytotoxic activity, with certain compounds exhibiting IC₅₀ values as low as 0.06 µM, comparable or superior to doxorubicin in vitro . In materials science, this planar quinone serves as a high-capacity cathode material in aqueous zinc-organic batteries . Its structure, featuring carbonyl (C=O) and imine (C=N) groups, acts as a dual active site for the reversible co-insertion of Zn²⁺ and H⁺ ions, enabling multi-electron transfer reactions and high specific capacities . Introducing electron-withdrawing substituents can further tune properties like specific surface area and redox potential, enhancing rate capability and cycling stability up to 10,000 cycles . The compound is typically synthesized via cyclization reactions, such as the condensation of 2,3-diamino-1,4-naphthoquinone with dicarbonyl derivatives or the sodium azide-mediated cyclization of 2-arylamino-3-chloro-1,4-naphthoquinones . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C16H8N2O2

Molecular Weight

260.25 g/mol

IUPAC Name

benzo[b]phenazine-6,11-dione

InChI

InChI=1S/C16H8N2O2/c19-15-9-5-1-2-6-10(9)16(20)14-13(15)17-11-7-3-4-8-12(11)18-14/h1-8H

InChI Key

QDORCAFTCNTEPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=NC4=CC=CC=C4N=C3C2=O

Origin of Product

United States

Preparation Methods

Synthesis of 2,3-Diamino-1,4-Naphthoquinone

The precursor 2 is typically derived from 2,3-dichloro-1,4-naphthoquinone (1 ) via two primary routes:

  • Method A : Treatment of 1 with sodium azide (NaN₃) yields a diazido intermediate, which is subsequently reduced using sodium dithionite (Na₂S₂O₄) to afford 2 in high yields.

  • Method B : A Gabriel synthesis approach involves reacting 1 with phthalimide potassium, followed by hydrazine hydrate cleavage to generate 2 .

Cyclocondensation with Symmetrical α-Dicarbonyl Derivatives

Reaction of 2 with symmetrical diketones, such as bis(triisopropylsilyl)dialkynyl-1,2-dione, in acetic acid produces 2,3-disubstituted benzo[g]quinoxaline-5,10-diones. For instance, refluxing 2 with 1,2-di(1H-pyrrol-2-yl)ethane-1,2-dione in glacial acetic acid yields 2,3-di(1H-pyrrol-2-yl)benzo[g]quinoxaline-5,10-dione (6b ) (Scheme 3). Similarly, condensation with 1,4-dibromobutane-2,3-dione forms 2,3-bis(bromomethyl) derivatives (6c ), which serve as intermediates for further functionalization.

Reaction with Unsymmetrical α-Dicarbonyl Compounds

Unsymmetrical diketones, such as phenanthrene-9,10-dione, react with 2 to yield extended polycyclic systems. For example, tribenzo[a,c,i]phenazine-10,15-dione (11a ) is synthesized via this route, demonstrating the method’s adaptability for constructing complex architectures.

Sodium Azide-Mediated Cyclization of 2-Arylamino-3-Chloro-1,4-Naphthoquinones

An alternative pathway involves the cyclization of 2-arylamino-3-chloro-1,4-naphthoquinones (13a–d ) using sodium azide (NaN₃). This method proceeds through a vinyl azide intermediate (18a–j ), which undergoes thermal decomposition to form the phenazine ring.

Mechanism and Reaction Conditions

The reaction occurs in moist dimethylformamide (DMF) at elevated temperatures, facilitating nucleophilic substitution of the chlorine atom by azide, followed by intramolecular oxidative ring closure. For example, 2-chloro-3-(tolylamino)naphthalene-1,4-dione derivatives cyclize to yield 1- or 2-methylthis compound (15c , 15d ) as sole products. Yields for this route typically range from 29% to 42%, depending on substituent effects.

Reduction of Benzo[b]phenazine N-Oxides

Phenazine N-oxides, such as 29a–d , serve as precursors to this compound via hydrazine-mediated reduction. This method is particularly useful for introducing electron-withdrawing or donating groups at specific positions.

Synthesis of N-Oxide Intermediates

Nitrosylation of 2-arylamino-1,4-naphthoquinones (28a–d ) with nitrosylsulfuric acid in acetic acid produces the corresponding N-oxides (29a–d ) in high yields. For instance, phenazine N-oxide 29a is obtained in 89% yield under optimized conditions.

Hydrazine Reduction

Treatment of 29a with hydrazine hydrate reduces the N-oxide group, yielding this compound (30a ) without affecting the quinone moiety. This step is characterized by high efficiency (89% yield) and selectivity.

Comparative Analysis of Synthetic Methods

The table below summarizes key preparation routes, highlighting yields, reagents, and limitations:

MethodStarting MaterialKey Reagents/ConditionsYield (%)Reference
Condensation with α-diketones2 Acetic acid, reflux70–92
Sodium azide cyclization13a–d NaN₃, moist DMF, 80°C29–42
N-Oxide reduction29a Hydrazine hydrate, ethanol89

Chemical Reactions Analysis

Formation of Phenazine N-Oxides

  • Reaction : Treatment with nitrosylsulfuric acid (NOHSO₄) in acetic acid converts 2-arylamino-1,4-naphthoquinones (28a–d ) to benzo[b]phenazine-6,11-dione oxides (29a–d ).
    Yield : 85–92% .

  • Reduction : Hydrazine reduces 29a to this compound (30a ) in 89% yield .

Multicomponent Domino Reactions

A green protocol using the ionic liquid PBPBSDT enables solvent-free synthesis of dibenzo-chromeno-phenazine-diones:

  • Reaction : 2-Hydroxynaphthalene-1,4-dione, benzene-1,2-diamine, and aldehydes undergo one-pot condensation.
    Conditions : 60°C, 5 mol% PBPBSDT, 9–15 min.
    Yield : 90–98% .

Key Bonds Formed :

  • C–N, C=N, C–C, C=C, C–O bonds in a single operation.

  • Example : 3-Nitrobenzaldehyde yields 1a–12a derivatives .

Photochemical Reactions

Irradiation of 6-bromo-7-methoxy-5,8-quinoxalinedione (40 ) with 1,1-diarylethylene derivatives under UV light (300 W Hg lamp) produces naphtho[1,2-g]quinoxaline-7,12-diones (41 ) via photoinduced electron transfer .

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

  • Antitumor Activity : Compound 9e (IC₅₀ = 0.06 μM against CNS tumor cells) outperforms doxorubicin .

  • Antimicrobial Activity : Derivatives 3d and 3g show MIC = 78.12 μg/mL against Candida albicans .

Substitution Reactions

6,7-Dichloro-5,8-quinoxalinedione (37 ) reacts with dinucleophiles:

  • Aminopyridine : Forms pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (44 ) .

  • 4-Methoxy-1,2-phenylenediamine : Yields angulated annelated product 42 .

Catalytic Modifications

  • CeCl₃-Catalyzed Substitution : 2,3-Dichloro-1,4-naphthoquinone reacts with substituted anilines to form 2-arylamino-3-chloro derivatives (23 ) .

  • Pd-Catalyzed Cross-Coupling : Limited examples, but potential for functionalization via Suzuki-Miyaura reactions .

Scientific Research Applications

Synthesis of Benzo[b]phenazine-6,11-dione

The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions : One common method involves the reaction of 2-benzylamino-3-chloro-1,4-naphthoquinone with sodium azide in a moist DMF environment to yield this compound as a secondary product .
  • Nucleophilic Substitution : Another approach utilizes substituted anilines reacting with 2,3-dichloronaphthoquinone in the presence of catalysts like cerium chloride to produce derivatives of benzo[b]phenazine .

These synthetic routes not only facilitate the production of this compound but also allow for the development of various derivatives with enhanced biological activities.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in drug development:

Antitumor Activity

Research has shown that this compound and its derivatives possess significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies using human cell lines demonstrated that certain derivatives exhibited potent cytotoxicity against tumor cells, with IC50 values indicating strong antitumor potential .
  • Mechanism of Action : The proposed mechanism involves interaction with DNA, leading to the formation of stable complexes that inhibit cell proliferation .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties:

  • Antibacterial and Antifungal Activities : Studies indicate that this compound exhibits activity against Gram-positive bacteria and various fungal pathogens . The structural characteristics of benzo[b]phenazine derivatives contribute to their effectiveness as antimicrobial agents.

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

StudyFindings
Study 1 The synthesis and cytotoxic evaluation of novel derivatives showed significant activity against human gastric adenocarcinoma cells (IC50 = 1.30 µM) and sarcoma cells .
Study 2 Derivatives were tested for antimicrobial efficacy; compounds demonstrated potent activity against specific bacterial strains .
Study 3 Investigation into the hypoxic-selective bioreduction of phenazine dioxides indicated potential for developing selective hypoxic cytotoxins for tumor therapy .

Mechanism of Action

The exact mechanism by which BPD exerts its effects depends on the context. In energy storage, it participates in reversible redox reactions during battery cycling. In other applications, BPD’s interactions with molecular targets and pathways remain an active area of research.

Comparison with Similar Compounds

Data Tables

Table 1: Key Structural Derivatives of this compound
Compound Substituents Synthesis Method Yield Key Application/Activity References
This compound None K₂Cr₂O₇ oxidation 37% Organic electrodes
1-Methyl derivative (11) 1-CH₃ NaN₃ displacement 75.7% Antimicrobial
7,10-Dihydroxy (15b) 7,10-OH NaN₃ + reduction 29% Anticancer precursor
2-(Hexyloxy) derivative 2-O-C₆H₁₃ DMF/NaNO₂ N/A Crystal structure analysis
2F-BPD 2-F Fluorination of BPD N/A High-capacity battery cathode

Key Research Findings

Synthetic Flexibility: While traditional oxidation methods (K₂Cr₂O₇) are effective for BPD synthesis, they limit functionalization. Newer routes (e.g., condensation with p-benzoquinones) enable HB-compatible derivatives .

Structure-Activity Relationships :

  • Methyl groups enhance lipophilicity and antimicrobial activity .
  • Fluorination improves electrochemical kinetics by stabilizing charge transfer .
  • Benzo[a] isomers exhibit superior DNA intercalation compared to benzo[b] due to spatial alignment .

Multifunctional Applications : BPD derivatives bridge biomedical and energy storage fields, with tailored substituents addressing solubility and reactivity challenges .

Q & A

Q. What are the standard synthetic protocols for preparing Benzo[b]phenazine-6,11-dione and its derivatives?

this compound derivatives are typically synthesized via condensation reactions. For example, reacting 2,3-dichloro-1,4-naphthoquinone with o-phenylenediamine derivatives in DMF under reflux conditions yields 5,12-dihydrobenzo[b]phenazine-6,11-diones. Optimization of reaction time (e.g., 5 hours) and solvent systems (e.g., cyclohexane:EtOAc for purification) is critical for high yields .

Q. How are structural and functional groups characterized in this compound derivatives?

Infrared (IR) spectroscopy identifies carbonyl (CO) stretches (~1640–1687 cm⁻¹) and NH groups (~3190–3423 cm⁻¹). Proton NMR (e.g., DMSO-d6) resolves aromatic protons (δ 6.90–8.40 ppm) and substituent-specific signals, such as ethyl groups (δ 1.38 ppm for CH3) . Mass spectrometry confirms molecular weights (e.g., m/z 288 for dihydro derivatives) .

Q. What methodological approaches are used to evaluate cytotoxicity in preclinical studies?

Cytotoxicity is assessed via in vitro assays using human cancer cell lines (e.g., H460 lung carcinoma). IC50 values are calculated from dose-response curves, with statistical validation via Student’s t-test (mean ± SE of triplicate experiments). Doxorubicin is often used as a positive control .

Advanced Research Questions

Q. How do structural modifications influence the anticancer activity of this compound derivatives?

Substituents like chlorine or aryl groups enhance selectivity. For instance, 5,12-dihydrothis compound (IC50 = 16.25 µM) showed 1.3× higher potency against H460 cells than doxorubicin. Conversely, 2-pyridylamino derivatives (IC50 = 9.90 µM) doubled efficacy, likely due to improved DNA intercalation via π–π stacking and hydrogen bonding .

Q. How can researchers resolve contradictions in cytotoxicity data across cell lines?

this compound derivatives are inactive against HEPG2, U251, and MCF7 cells but active in H460. Such discrepancies may arise from cell-specific uptake mechanisms or metabolic activation pathways. Comparative transcriptomic profiling or proteomic analysis of responsive vs. non-responsive lines is recommended .

Q. What advanced strategies enable the synthesis of novel fused phenazine-diones?

Cyclization of 2-arylamino-1,4-naphthoquinones with sodium azide in DMF yields triazanaphthacene-diones. Substituent effects (e.g., electron-withdrawing groups) can be optimized using DFT calculations to predict reaction pathways and stabilize intermediates .

Q. What molecular interactions drive the DNA-binding activity of metal-phenazine complexes?

Fused aryl phenazines (e.g., benzo[a]phenazine diimine) coordinate with Ru, Rh, or Pt ions, forming complexes that intercalate DNA via groove binding and base-pair disruption. Spectroscopic titration (e.g., UV-Vis hypochromism) and gel electrophoresis validate intercalation efficiency .

Methodological Notes

  • Data Interpretation : Cross-reference NMR/IR with computational tools (e.g., Gaussian for vibrational mode assignments) to resolve overlapping signals .
  • Biological Assays : Include negative controls (e.g., solvent-only treatments) and validate cytotoxicity via apoptosis markers (e.g., caspase-3 activation) .
  • Synthetic Optimization : Use design of experiments (DoE) to screen reaction parameters (temperature, solvent polarity) for scalable synthesis .

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